![molecular formula C9H8N4O B1622246 6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one CAS No. 777867-04-6](/img/structure/B1622246.png)
6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Vue d'ensemble
Description
6,7-Dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (DHQ) is a heterocyclic aromatic compound that has been studied extensively for its potential applications in the pharmaceutical and biotechnological industries. The compound has been used as a starting material for the synthesis of many different molecules, including drugs and other biologically active molecules. DHQ is an important intermediate in the synthesis of many biologically active compounds and has been used in various research applications. DHQ has also been used in the study of its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
P2X7 Receptor Antagonists
The compound has been used in the synthesis of novel 4-®-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines that are potent and selective brain penetrant P2X7 antagonists . These antagonists have suitable physicochemical properties, and several analogs have an excellent pharmacokinetic profile, good partitioning into the CNS, and show robust in vivo target engagement after oral dosing .
Synthesis of Acetanilides
A method for the synthesis of 2-(2-R-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)acetanilides based on the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles was proposed . This method could be a potential application of the compound .
Development of Sila-Drugs
The compound has been used in the reactions of several 3‐aryl‐5‐mercapto‐1,2,4‐triazoles with bis (chloromethyl)dimethylsilane under basic conditions to give high yields of bicyclic products . These products could be developed as potential sila‐drugs .
Synthesis of Triazolo Pyrimidines
The compound has been used in the synthesis of 4-®-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines . These pyridines are selective P2X7 antagonists with potency at the rodent and human P2X7 ion channels .
Synthesis of HBCM
The compound has been used in the unique and facile synthesis of 7-nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide (HBCM) . The hygroscopicity of HBCM was overcome by transforming it into salts .
Synthesis of Bicyclic Silaheterocycles
The compound has been used in the synthesis of a new class of bicyclic silaheterocycles, 6,6‐dimethyl‐2‐aryl‐6,7‐dihydro‐5H‐[1,2,4]triazolo[5,1‐b][1,3,5]thiazasilines . These could be developed as potential sila‐drugs .
Propriétés
IUPAC Name |
6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-8-3-1-2-7-6(8)4-13-9(12-7)10-5-11-13/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFJXDORDXUYCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=NC=NN3C=C2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365354 | |
Record name | 6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one | |
CAS RN |
777867-04-6 | |
Record name | 6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.